N-Fmoc-3-aminooctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

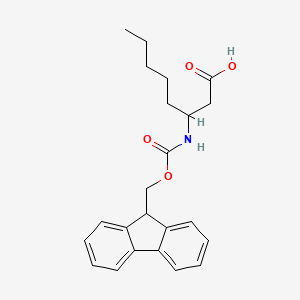

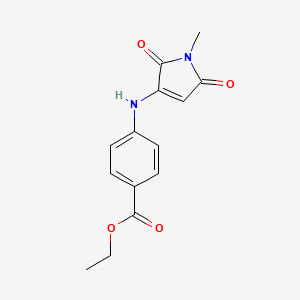

N-Fmoc-3-aminooctanoic acid is a special amino acid derivative . The IUPAC name is 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanoic acid . It has a molecular formula of C23H27NO4 and a molecular weight of 381.47 g/mol . It appears as a colorless solid and is soluble in water and DMSO .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of N-Fmoc-3-aminooctanoic acid consists of an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

N-Fmoc-3-aminooctanoic acid is a colorless solid . It is soluble in water and DMSO . The molecular formula is C23H27NO4, and the molecular weight is 381.47 g/mol .Applications De Recherche Scientifique

Biosynthesis and Antimicrobial Peptides

“N-Fmoc-3-aminooctanoic acid” has been used in the production of an unnatural fatty amino acid, (S)-2-aminooctanoic acid (2-AOA), which has been used to modify and improve the activity of an antimicrobial peptide . This application is particularly important in the field of medical research, where the development of new antimicrobial agents is crucial.

Self-Assembling Materials

This compound has been used in the research of self-assembling materials . These materials have diverse applications, including antimicrobial materials and emulsifiers for food, cosmetic, and biomedical industries . The inherent biological interactions within these application areas make small biomimetic assembling molecules, including peptides and peptide derivatives, the focus of this research .

Fmoc Protection of Amines

“N-Fmoc-3-aminooctanoic acid” is used in the N-Fmoc protection of amines . This process is crucial in the synthesis of various compounds, particularly in the field of organic chemistry .

Mécanisme D'action

Target of Action

N-Fmoc-3-aminooctanoic acid is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amine groups of amino acids, which it protects during peptide synthesis .

Mode of Action

The compound operates by protecting the amine groups of amino acids during peptide synthesis. The Fmoc (9-Fluorenylmethoxycarbonyl) group in N-Fmoc-3-aminooctanoic acid is base-labile, meaning it can be removed under basic conditions . This allows for the free amine to be used for further conjugations .

Biochemical Pathways

N-Fmoc-3-aminooctanoic acid plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group provides this protection, allowing for efficient synthesis of peptides .

Pharmacokinetics

Its solubility in water and dmso suggests that it could be well-absorbed and distributed in biological systems. The compound’s stability under cold storage also indicates that it may have a relatively long half-life.

Result of Action

The primary result of N-Fmoc-3-aminooctanoic acid’s action is the successful synthesis of peptides. By protecting the amine groups during synthesis, it allows for the formation of peptide bonds without unwanted side reactions . This leads to the creation of peptides of significant size and complexity .

Action Environment

The action of N-Fmoc-3-aminooctanoic acid is influenced by environmental factors such as temperature and pH. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the compound’s efficacy. Additionally, the compound is stable under cold storage , suggesting that temperature can also affect its stability and action.

Safety and Hazards

Orientations Futures

The Fmoc group, including in N-Fmoc-3-aminooctanoic acid, has many beneficial attributes that allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world . The development of more environmentally friendly Fmoc protection methods is also a future direction .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-9-16(14-22(25)26)24-23(27)28-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21H,2-4,9,14-15H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTIPYGJYHPEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2741586.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2741587.png)

![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2741588.png)

![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2741590.png)

![N-(1-Cyanocyclohexyl)-2-[2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]propanamide](/img/structure/B2741592.png)

![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2741600.png)

![2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2741601.png)

![(5-Bromopyridin-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2741603.png)

![Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride](/img/structure/B2741605.png)